molecular formula C23H18Cl2N2O3 B11987633 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol CAS No. 303061-14-5

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol

Cat. No.: B11987633
CAS No.: 303061-14-5
M. Wt: 441.3 g/mol
InChI Key: FZQZREQQVSMDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]oxazine core fused to a benzene ring, substituted with chlorine atoms at positions 2 and 4, a phenolic hydroxyl group at position 6, and a 4-methoxyphenyl moiety at position 2 of the pyrazolo-oxazine system. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. Its synthesis typically involves multi-component reactions, such as those described for analogous pyrazolo-pyrano-oxazine derivatives .

Properties

CAS No.

303061-14-5

Molecular Formula

C23H18Cl2N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

2,4-dichloro-6-[2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H18Cl2N2O3/c1-29-15-8-6-13(7-9-15)19-12-20-16-4-2-3-5-21(16)30-23(27(20)26-19)17-10-14(24)11-18(25)22(17)28/h2-11,20,23,28H,12H2,1H3

InChI Key

FZQZREQQVSMDCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where a suitable methoxyphenyl derivative is introduced.

    Chlorination: The final step involves the chlorination of the compound to introduce the 2,4-dichloro groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization Reactions

Reaction TypeReagents/SolventsPurpose
ChlorinationCl₂, SOCl₂Introduction of chlorine substituents at phenolic positions
Nucleophilic SubstitutionDMF, DMSO, etc.Coupling of aromatic rings (e.g., 4-methoxyphenyl group)
Acid-Catalyzed CyclizationH₂SO₄, tolueneFormation of oxazine ring (inferred from analogous systems)

Step 1: Core Formation

The benzo[e]pyrazolo[1,5-c] oxazin system likely forms through:

  • Pyrazole ring formation : Condensation of a hydrazine derivative with a keto-ester.

  • Oxazine ring formation : Cyclization involving an alcohol or amine group, facilitated by acid catalysts .

Step 2: Chlorination

Chlorination at the 2 and 4 positions of the phenol ring may occur via electrophilic substitution, using reagents like Cl₂ or SOCl₂ under controlled conditions.

Step 3: Coupling

The 4-methoxyphenyl group is introduced via coupling reactions, potentially using palladium catalysts or nucleophilic substitution, depending on the site of attachment.

Stability and Reactivity

  • Aromatic rings : Susceptible to electrophilic substitution (e.g., chlorination).

  • Oxazine ring : Likely stable under mild conditions but may undergo ring-opening under harsh acidic/basic conditions.

  • Phenolic hydroxyl group : Can act as a nucleophile in substitution reactions.

Analytical Characterization

Key techniques for reaction monitoring include:

  • NMR spectroscopy : To confirm structural integrity and substitution patterns .

  • Mass spectrometry : For molecular weight verification and impurity analysis .

  • IR spectroscopy : To identify functional groups (e.g., hydroxyl, C=O) .

Limitations in Available Data

The provided sources ( ,, ) lack explicit details on reaction mechanisms, yields, or optimization parameters. Analogous compounds (e.g., in ) suggest plausible pathways, but direct experimental data for this specific compound are absent.

Scientific Research Applications

Structure and Composition

The molecular formula of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is C23H17Cl3N2O3C_{23}H_{17}Cl_3N_2O_3. It features a distinctive structure that contributes to its biological activity and utility in various applications.

Physical Properties

The compound is characterized by its solid state at room temperature with specific melting and boiling points that are crucial for its application in formulations.

Pharmaceutical Applications

The compound exhibits significant potential as a pharmaceutical agent due to its unique structural features. Studies have indicated that derivatives of this compound can possess:

  • Antimicrobial Activity : Various derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds similar in structure have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL against various microbial strains .
  • Antioxidant Properties : Certain analogs derived from this compound have been evaluated for their antioxidant capabilities, indicating potential use in formulations aimed at combating oxidative stress-related diseases .

Agricultural Applications

The compound's antifungal properties make it a candidate for use in agricultural settings:

  • Fungicides : It has been noted that certain derivatives exhibit strong antifungal activity against common agricultural pathogens such as Fusarium oxysporum and Botrytis cinerea, suggesting its potential as an effective fungicide in crop protection .

Material Science

In material science, the compound's stability and resistance to degradation under UV light make it suitable for:

  • UV Absorbers : The compound functions as an effective UV absorber in plastics and coatings, enhancing the durability of materials exposed to sunlight .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the synthesis of various derivatives of the compound which were tested for antimicrobial activity. The results indicated that specific modifications to the phenyl groups significantly enhanced the antimicrobial properties compared to the parent compound .

Case Study 2: Agricultural Application

Research conducted on the antifungal properties of related compounds showed promising results when applied in field trials against Fusarium species. The compounds demonstrated superior performance compared to conventional fungicides, leading to increased interest in their application in sustainable agriculture practices .

Data Table of Biological Activities

Compound DerivativeActivity TypeMIC (µg/mL)Reference
Derivative AAntibacterial6.25
Derivative BAntifungal16
Derivative CAntioxidantNot Specified
Parent CompoundAntimicrobial32

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related analogs (Table 1). Key differences lie in substituent patterns, which modulate solubility, stability, and bioactivity.

Substituent Effects on Physicochemical Properties

  • Electron-withdrawing vs. The 4-methoxyphenyl group in the target compound improves solubility in polar solvents relative to 5-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (), where the chlorobenzyloxy substituent introduces steric bulk and hydrophobicity .
  • Alkoxy chain variations :

    • Replacement of methoxy with longer alkoxy chains, as in 2-(4-butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (), decreases melting points and increases membrane permeability due to enhanced lipophilicity .

Structural Modifications and Bioactivity

  • Naphthyl substitutions :

    • The naphthyl-containing analog 7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine () shows enhanced π-π stacking interactions with hydrophobic protein pockets, which may elevate binding affinity in biological systems .

Spectroscopic and Analytical Data

Structural elucidation of these compounds relies on NMR and mass spectrometry. For example:

  • The target compound’s phenolic proton resonates near δ 10.5 ppm (¹H-NMR), absent in non-phenolic analogs like the fluorophenyl derivative () .
  • The spirocyclic compound () displays distinct ¹³C-NMR signals for the cyclohexane moiety (δ 20–35 ppm), confirming spiro-junction formation .

Table 1: Comparative Analysis of Pyrazolo-Oxazine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (¹H-NMR) Notable Properties
2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol 2,4-Cl; 6-OH; 2-(4-OCH₃Ph) 467.3 δ 10.5 (s, OH), δ 6.8–7.4 (m, aromatic) High polarity, moderate solubility in DMSO
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 2-F; 5-(4-CH₃Ph) 387.4 δ 7.2–7.6 (m, aromatic), δ 2.3 (s, CH₃) Lipophilic, low aqueous solubility
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 5-(4-Cl-BnO); 7-OCH₃; 2-Ph 542.0 δ 5.1 (s, OCH₂), δ 3.8 (s, OCH₃) Steric hindrance, poor metabolic stability
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 2-(4-OCH₂CH₂CH₂CH₃); 5-(4-OCH₂CH₂CH₃) 484.6 δ 1.0–1.6 (m, CH₂), δ 4.0 (t, OCH₂) High logP, suitable for transdermal delivery
2-(4-Chlorophenyl)-7-methoxyspiro[pyrazolo[1,5-c][1,3]benzoxazine-5,1′-cyclohexane] () Spirocyclohexane; 7-OCH₃; 2-Cl 410.9 δ 1.4–2.1 (m, cyclohexane), δ 3.9 (s, OCH₃) Rigid structure, improved enzymatic resistance

Biological Activity

2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C20H18Cl2N4O2\text{C}_{20}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_2

This structure consists of a dichlorophenol moiety linked to a benzo[e]pyrazolo[1,5-c][1,3]oxazine derivative. The presence of both chlorinated and methoxy groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives related to the benzo[e]pyrazolo framework possess moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : A related study indicated that compounds containing the oxazine ring demonstrated antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been documented extensively. The presence of the pyrazolo moiety is often linked to inhibition of inflammatory mediators such as TNF-alpha and IL-6. In vitro studies suggest that these compounds can reduce inflammation markers in cell cultures treated with lipopolysaccharide (LPS) .

Anticancer Properties

Emerging research highlights the anticancer potential of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol:

  • Mechanism of Action : Preliminary studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of the cell cycle .
  • Case Studies : In a recent study involving various cancer cell lines (e.g., breast and prostate cancer), this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Data Summary

The following table summarizes key findings related to the biological activity of 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol:

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialE. coli, S. aureusMIC: 6.25 - 12.5 µg/mL
AntifungalC. albicans, A. nigerMIC: 6.25 - 12.5 µg/mL
Anti-inflammatoryHuman macrophagesReduction in TNF-alpha
AnticancerBreast/Prostate cancer cellsIC50: Low µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving chalcone intermediates and hydrazine derivatives. For example, refluxing chalcone analogs (e.g., 3,5-dichlorophenylhydrazine hydrochloride) in ethanol for 12 hours under controlled pH (10–10.2) facilitates cyclization. Purification involves filtration and washing with ethanol, followed by recrystallization or column chromatography using silica gel. Monitoring pH during neutralization (e.g., with hydrochloric acid) ensures minimal byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure. For crystallographic analysis, single-crystal X-ray diffraction using the SHELX software suite (e.g., SHELXL for refinement) provides high-resolution structural data. Assigning peaks in NMR (e.g., methoxy groups at δ ~3.89 ppm) and comparing MS data to calculated molecular weights (e.g., C25H28N4O6 with M⁺ = 480.28) ensure accuracy .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC) using silica plates and ethyl acetate/hexane mobile phases are standard. Melting point analysis (e.g., mp 234–235°C for related analogs) and elemental analysis (C, H, N, S) further confirm purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in anticonvulsant activity (as seen in pyrazoline derivatives) may arise from differences in pharmacokinetics; thus, in vitro metabolic stability studies (e.g., microsomal assays) and in silico ADMET predictions (e.g., using SwissADME) can clarify mechanisms .

Q. How can computational modeling enhance understanding of this compound's reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict reaction pathways (e.g., cyclization energetics). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GABA receptors for anticonvulsant activity) identifies key binding residues. Pair these with Molecular Dynamics (MD) simulations to assess stability under physiological conditions .

Q. What experimental designs are optimal for assessing environmental persistence or toxicity?

  • Methodological Answer : Follow frameworks like INCHEMBIOL (), which include:

  • Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays.
  • Field studies : Deploy randomized block designs (split-split plots) to evaluate soil adsorption and bioaccumulation in model organisms .

Q. How can researchers integrate theoretical frameworks to guide mechanistic studies?

  • Methodological Answer : Link hypotheses to established theories (e.g., QSAR for bioactivity or frontier molecular orbital theory for reactivity). For example, use Hammett constants to correlate substituent effects (e.g., electron-donating methoxy groups) on reaction rates in synthesis or degradation pathways .

Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) approaches, such as response surface methodology (RSM). Key variables include temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.